

Spectroscopic Analysis of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-methylthiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound **4-(4-Chlorophenyl)-2-methylthiazole**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein serves as a valuable resource for the characterization, identification, and quality control of **4-(4-Chlorophenyl)-2-methylthiazole** in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectral data for **4-(4-Chlorophenyl)-2-methylthiazole**. These predictions are derived from the analysis of spectral data for analogous compounds, including 4-(4-chlorophenyl)-2,5-dimethylthiazole and various other substituted thiazole derivatives.

Table 1: Predicted ^1H NMR Spectral Data for **4-(4-Chlorophenyl)-2-methylthiazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.75	Singlet	3H	-CH ₃
~7.45	Doublet	2H	H-3', H-5' (Aromatic)
~7.85	Doublet	2H	H-2', H-6' (Aromatic)
~7.60	Singlet	1H	H-5 (Thiazole)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for **4-(4-Chlorophenyl)-2-methylthiazole**

Chemical Shift (δ , ppm)	Assignment
~19.5	-CH ₃
~115.0	C-5 (Thiazole)
~127.5	C-2', C-6' (Aromatic)
~129.0	C-3', C-5' (Aromatic)
~133.0	C-1' (Aromatic)
~134.5	C-4' (Aromatic)
~152.0	C-4 (Thiazole)
~166.0	C-2 (Thiazole)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Absorption Bands for **4-(4-Chlorophenyl)-2-methylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch (-CH ₃)
~1600	Medium	Aromatic C=C Stretch
~1540	Medium	Thiazole Ring Stretch
~1480	Strong	Aromatic C=C Stretch
~1090	Strong	C-Cl Stretch
~830	Strong	para-Substituted Benzene C-H Bend

Sample Preparation: KBr pellet or thin film

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for small organic molecules like **4-(4-Chlorophenyl)-2-methylthiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **4-(4-Chlorophenyl)-2-methylthiazole**.
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent, typically deuteriochloroform (CDCl₃), in a clean vial.
- If any solid remains undissolved, filter the solution through a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.
- Ensure the solution in the NMR tube is clear and free of any particulate matter.
- Cap the NMR tube and carefully wipe the outside clean before insertion into the spectrometer.

^1H and ^{13}C NMR Spectra Acquisition:

- The analysis can be performed on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.[\[1\]](#)
[\[2\]](#)
- The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard single-pulse experiment is typically used.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.[\[2\]](#)
- The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Thin Solid Film Method:

- Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[\[3\]](#)
- Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[3\]](#)
- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

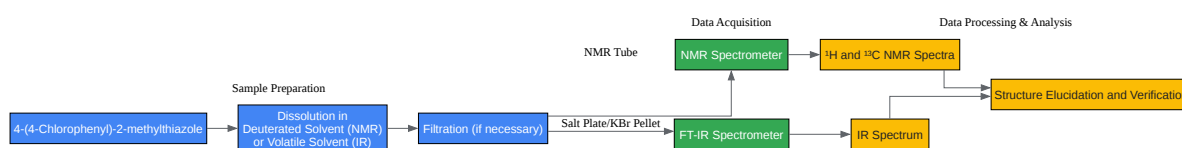
KBr Pellet Method:

- Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

- The mixture should be thoroughly homogenized to a fine powder.
- Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr disk.
- Place the KBr disk in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the key structural features of **4-(4-Chlorophenyl)-2-methylthiazole** relevant to its spectral analysis.



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Caption: Workflow for NMR and IR Spectral Analysis.

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